molecular formula C10H12N2O2 B1526295 5-Allyl-2-cyclopropylpyrimidine-4,6-diol CAS No. 1311275-28-1

5-Allyl-2-cyclopropylpyrimidine-4,6-diol

Cat. No.: B1526295
CAS No.: 1311275-28-1
M. Wt: 192.21 g/mol
InChI Key: ZTOIYCPSBBDXHY-UHFFFAOYSA-N
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Description

5-Allyl-2-cyclopropylpyrimidine-4,6-diol is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-cyclopropyl-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-2-3-7-9(13)11-8(6-4-5-6)12-10(7)14/h2,6H,1,3-5H2,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOIYCPSBBDXHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(N=C(NC1=O)C2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901176665
Record name 4(3H)-Pyrimidinone, 2-cyclopropyl-6-hydroxy-5-(2-propen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311275-28-1
Record name 4(3H)-Pyrimidinone, 2-cyclopropyl-6-hydroxy-5-(2-propen-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311275-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(3H)-Pyrimidinone, 2-cyclopropyl-6-hydroxy-5-(2-propen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Allyl-2-cyclopropylpyrimidine-4,6-diol is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features an allyl group at the 5-position and a cyclopropyl group at the 2-position of the pyrimidine ring, along with hydroxyl groups at the 4 and 6 positions. The unique structural characteristics of this compound suggest a range of interactions with biological targets, which are crucial for its pharmacological profile.

The molecular formula of this compound is C10H12N2O2C_{10}H_{12}N_{2}O_{2}. The presence of both hydrophilic (hydroxyl) and hydrophobic (allyl and cyclopropyl) functionalities influences its solubility and interaction with biological systems. The compound's structure can be summarized as follows:

FeatureDescription
Molecular FormulaC10H12N2O2C_{10}H_{12}N_{2}O_{2}
Functional GroupsHydroxyl (-OH), Allyl (-CH=CH_{2}), Cyclopropyl
Key Positions5 (Allyl), 2 (Cyclopropyl), 4 & 6 (Hydroxyl)

The biological activity of this compound is primarily attributed to its potential as an inhibitor of various enzymes, particularly phosphodiesterases (PDEs). PDE inhibitors have been shown to modulate intracellular signaling pathways by increasing levels of cyclic nucleotides, which play critical roles in cellular functions such as proliferation, apoptosis, and neurotransmission.

Case Studies and Research Findings

  • Phosphodiesterase Inhibition : Research indicates that compounds similar to this compound exhibit significant inhibition of PDE enzymes. Inhibitors like these have been linked to therapeutic effects in conditions such as depression and anxiety disorders by enhancing cAMP and cGMP levels in neurons .
  • Antimicrobial Activity : A study highlighted that pyrimidine derivatives, including those with structural similarities to the compound , demonstrated antimicrobial properties. This suggests a potential application in treating infections caused by resistant strains .
  • Neuroprotective Effects : Preliminary findings suggest that compounds with similar structures may exert neuroprotective effects in models of Alzheimer’s disease by modulating neuroinflammation and promoting neuronal survival .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrimidine derivatives to elucidate its unique properties:

Compound NameStructural FeaturesBiological Activity
5-Fluoro-2-amino-4,6-dihydroxypyrimidine Fluorinated at position 5Potent inhibition of nitric oxide production
5-Methyl-2-amino-4,6-dihydroxypyrimidine Methyl group at position 5Antimicrobial activity
This compound Cyclopropyl group at position 2Potential applications in biopharma

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Allyl-2-cyclopropylpyrimidine-4,6-diol
Reactant of Route 2
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5-Allyl-2-cyclopropylpyrimidine-4,6-diol

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